1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a unique combination of phenethyl, thiophene, and pyridine moieties
Preparation Methods
The synthesis of 1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine-Thiophene Intermediate: This step involves the coupling of a thiophene derivative with a pyridine derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Phenethyl Group: The intermediate is then reacted with a phenethylamine derivative to introduce the phenethyl group.
Formation of the Urea Linkage: Finally, the compound is treated with an isocyanate to form the urea linkage, resulting in the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like palladium on carbon (Pd/C), and halogenating agents like bromine (Br2).
Scientific Research Applications
1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: Due to its unique structure, it is explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. The phenethyl group may facilitate binding to certain receptors, while the thiophene and pyridine moieties can interact with different enzymes or proteins. The urea linkage may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:
1-Phenethyl-3-(pyridin-3-yl)urea: Lacks the thiophene moiety, which may result in different biological activity and chemical properties.
1-Phenethyl-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, which can affect its electronic properties and reactivity.
1-Phenethyl-3-((5-(benzothiophen-3-yl)pyridin-3-yl)methyl)urea: Features a benzothiophene ring, potentially altering its binding affinity and pharmacokinetics.
Biological Activity
1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS No. 1795362-06-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Pyridine-Thiophene Intermediate : A thiophene derivative is coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions.
- Introduction of the Phenethyl Group : The intermediate is reacted with a phenethylamine derivative.
- Formation of Urea Linkage : The final step involves treating the compound with an isocyanate to form the urea linkage, yielding the target compound.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, related urea compounds have shown broad-spectrum antitumor activity, with GI50 values indicating effective inhibition across various cancer cell lines, including:
Compound | GI50 (μM) | Cancer Cell Line |
---|---|---|
Compound 4 | 25.1 | EKVX (non-small lung cancer) |
Compound 4 | 21.5 | RPMI-8226 (leukemia) |
Compound 4 | 15.9 | PC-3 (prostate cancer) |
Compound 4 | 15.1 | T-47D (breast cancer) |
These findings suggest that the structural components of the compound may contribute to its efficacy against cancer cells .
The mechanism of action for this compound is believed to involve interactions with specific molecular targets:
- Receptor Binding : The phenethyl group may enhance binding affinity to certain receptors.
- Enzyme Interaction : The thiophene and pyridine moieties can interact with various enzymes or proteins, potentially modulating their activity.
- Stability Through Urea Linkage : The urea linkage may stabilize the interaction between the compound and its biological targets, enhancing its overall effectiveness.
Comparative Studies
When compared to similar compounds, such as 1-Phenethyl-3-(pyridin-3-yl)urea and others featuring different heterocycles, notable differences in biological activity and chemical properties emerge:
Compound | Key Structural Features | Notable Activities |
---|---|---|
1-Phenethyl-3-(pyridin-3-yl)urea | Lacks thiophene moiety | Different binding affinities |
1-Phenethyl-3-((5-(furan-3-yl)pyridin-3-y)methyl)urea | Furan ring instead of thiophene | Variability in electronic properties |
1-Phenethyl-3-(benzothiophen-pyridin)urea | Benzothiophene ring | Altered pharmacokinetics |
These comparisons highlight how structural variations can significantly influence the biological activity of these compounds .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-8-6-15-4-2-1-3-5-15)22-12-16-10-18(13-20-11-16)17-7-9-24-14-17/h1-5,7,9-11,13-14H,6,8,12H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGDMBPQJOUBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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